molecular formula C14H19ClN2O B13761889 N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride CAS No. 55330-19-3

N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride

Cat. No.: B13761889
CAS No.: 55330-19-3
M. Wt: 266.76 g/mol
InChI Key: HEOVVQUFFYQINI-UHFFFAOYSA-N
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Description

N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride is a compound belonging to the indole family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of aryl hydrazones with acids under elevated temperatures . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-Cyclopropyl-7-methoxy-1H-indole-3-ethanamide hydrochloride can be compared with other indole derivatives such as:

These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with biological targets .

Properties

CAS No.

55330-19-3

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

cyclopropyl-[2-(7-methoxy-1H-indol-3-yl)ethyl]azanium;chloride

InChI

InChI=1S/C14H18N2O.ClH/c1-17-13-4-2-3-12-10(9-16-14(12)13)7-8-15-11-5-6-11;/h2-4,9,11,15-16H,5-8H2,1H3;1H

InChI Key

HEOVVQUFFYQINI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C2CC[NH2+]C3CC3.[Cl-]

Origin of Product

United States

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